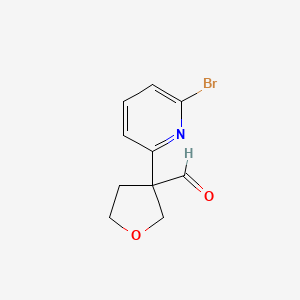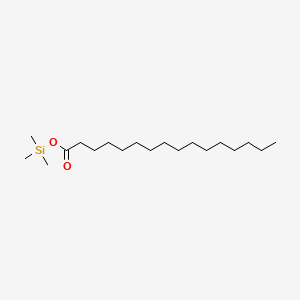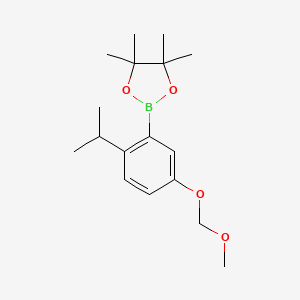
2-Nitro-3-hydroxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of hydroxyl and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid typically involves nitration and hydroxylation reactions. One common method involves the nitration of 4-pyridinecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the use of strong acids and bases.
化学反応の分析
Types of Reactions
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-nitro-4-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridinecarboxylic acids depending on the substituent used.
科学的研究の応用
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and participate in redox reactions, affecting biological pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and interact with DNA or proteins, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hydroxypyridine-3-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.
4-Hydroxypyridine-2-carboxylic acid: Another isomer with different chemical properties.
Uniqueness
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
特性
分子式 |
C6H4N2O5 |
|---|---|
分子量 |
184.11 g/mol |
IUPAC名 |
3-hydroxy-2-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-4-3(6(10)11)1-2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |
InChIキー |
BDPKNPUQDXKFHV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




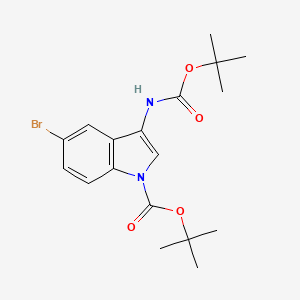
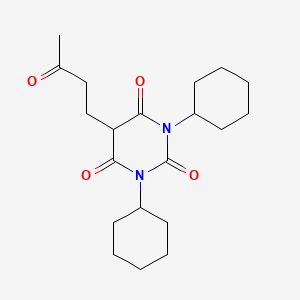
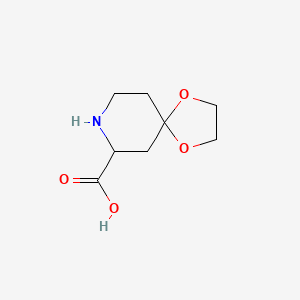

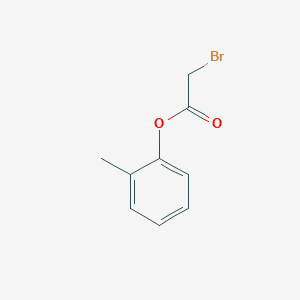

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

